molecular formula C16H17FN2O3S B2459334 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide CAS No. 671201-15-3

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide

Cat. No. B2459334
CAS RN: 671201-15-3
M. Wt: 336.38
InChI Key: VXSKZRYRTIFCKG-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide, also known as DASA-58, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Oxford, and since then, it has been the subject of numerous scientific studies exploring its mechanism of action and potential applications.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds with dimethylamino and sulfonylamino groups have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Cytotoxic Activity of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This research suggests the relevance of sulfonamide functional groups in developing potential anticancer agents (Ghorab et al., 2015).

Cryoprotectant Applications

Dimethylacetamide, a compound related in functional group to the queried compound, has shown promise as a cryoprotectant for rainbow trout spermatozoa, performing better than the conventional cryoprotectant, dimethyl sulfoxide (Mcniven et al., 1993).

Environmental and Analytical Chemistry

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in water samples, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Houdier et al., 2000).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-11-7-8-12(2)15(9-11)23(21,22)18-10-16(20)19-14-6-4-3-5-13(14)17/h3-9,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSKZRYRTIFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide

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